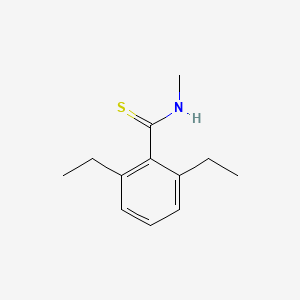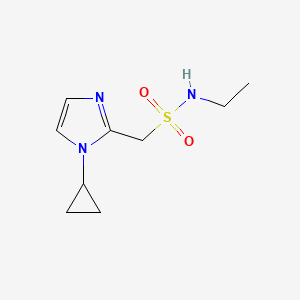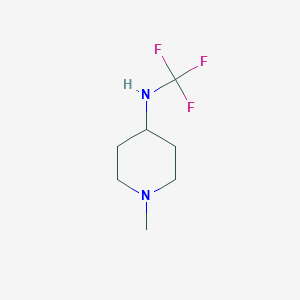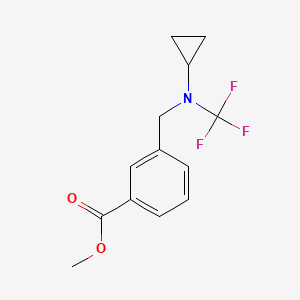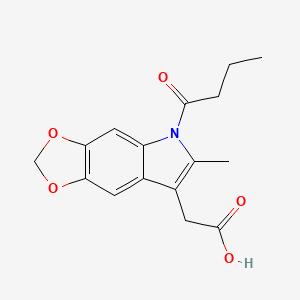
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dioxolo ring fused to an indole core, with acetic acid and butyryl groups attached, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from o-nitrobenzaldehydes, the compound can be synthesized using phosphorane and triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mixture is then cooled and purified using column chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to increase yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is explored for potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,3-Dioxolo(4,5-f)indole: A simpler analog without the acetic acid and butyryl groups.
5H-1,3-Dioxolo(4,5-f)indole-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of acetic acid and butyryl groups.
Uniqueness
The presence of the acetic acid and butyryl groups in 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- makes it unique compared to its simpler analogs. These groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
50332-10-0 |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
2-(5-butanoyl-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C16H17NO5/c1-3-4-15(18)17-9(2)10(6-16(19)20)11-5-13-14(7-12(11)17)22-8-21-13/h5,7H,3-4,6,8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RISYNXLXYMWDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1C(=C(C2=CC3=C(C=C21)OCO3)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


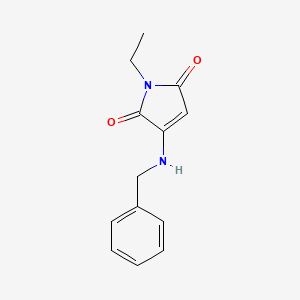
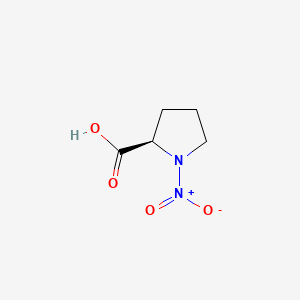
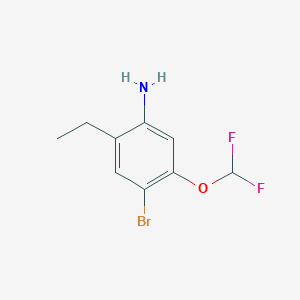
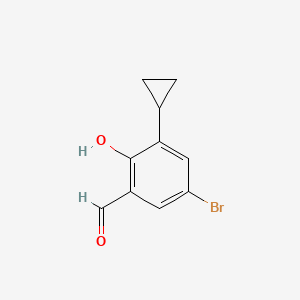
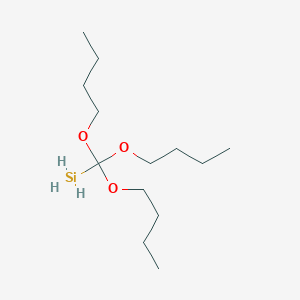
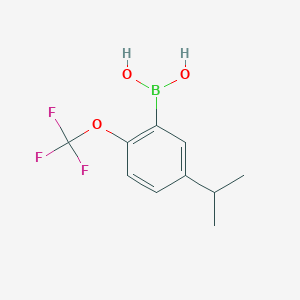
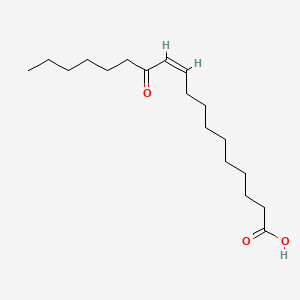
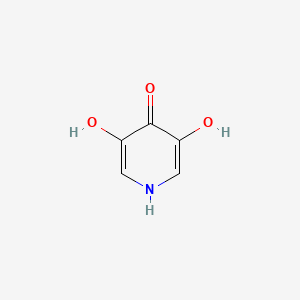
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
